molecular formula C20H17N3OS B2750639 3-methyl-N-(4-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 868213-71-2

3-methyl-N-(4-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2750639
CAS No.: 868213-71-2
M. Wt: 347.44
InChI Key: GJZLDCIFQRXTBI-UHFFFAOYSA-N
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Description

3-methyl-N-(4-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-methyl-N-(4-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide are largely determined by its interactions with various biomolecules. The compound is known to interact with a range of enzymes, proteins, and other biomolecules, contributing to its diverse biological activities

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which it exerts these effects are still being explored.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to bind to certain biomolecules allows it to influence their function, leading to changes in cellular processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Formation of the Imidazole Ring: The imidazole ring is often formed via the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Coupling of Rings: The thiazole and imidazole rings are then fused together through a cyclization reaction, often involving a dehydrating agent such as phosphorus oxychloride (POCl3).

    Substitution Reactions: The final compound is obtained by introducing the methyl, phenyl, and carboxamide groups through various substitution reactions, typically using reagents like methyl iodide, phenylboronic acid, and isocyanates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, using reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, or nucleophiles in polar solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-methyl-N-(4-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.

Comparison with Similar Compounds

Similar Compounds

    2-phenylimidazo[2,1-b][1,3]thiazole: Lacks the methyl and carboxamide groups, resulting in different chemical properties and biological activities.

    4-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide: Similar structure but with different substituents, leading to variations in reactivity and applications.

Uniqueness

3-methyl-N-(4-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its combination of methyl, phenyl, and carboxamide groups enhances its potential as a versatile compound in various fields of research and industry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-methyl-N-(4-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-13-8-10-16(11-9-13)21-19(24)18-14(2)23-12-17(22-20(23)25-18)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZLDCIFQRXTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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